molecular formula C12H15NO4 B14175440 4-Hydroxyphenyl 6-amino-6-oxohexanoate CAS No. 879871-73-5

4-Hydroxyphenyl 6-amino-6-oxohexanoate

Katalognummer: B14175440
CAS-Nummer: 879871-73-5
Molekulargewicht: 237.25 g/mol
InChI-Schlüssel: PIUNFXDBICHQGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Hydroxyphenyl 6-amino-6-oxohexanoate is a chemical compound with the molecular formula C12H15NO4. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxyphenyl group and an amino-oxohexanoate moiety, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyphenyl 6-amino-6-oxohexanoate typically involves the reaction of 4-hydroxybenzaldehyde with 6-amino-6-oxohexanoic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve a high yield and purity of the compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and efficiency in the production of the compound. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-Hydroxyphenyl 6-amino-6-oxohexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

4-Hydroxyphenyl 6-amino-6-oxohexanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of polymers and other industrial materials.

Wirkmechanismus

The mechanism of action of 4-Hydroxyphenyl 6-amino-6-oxohexanoate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino-oxohexanoate moiety can form covalent bonds with target molecules. These interactions contribute to the compound’s biological and chemical activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Hydroxyphenyl 6-amino-6-oxohexanoate: Characterized by the presence of both hydroxyphenyl and amino-oxohexanoate groups.

    4-Hydroxyphenyl 6-aminohexanoate: Lacks the oxo group in the hexanoate moiety.

    4-Hydroxyphenyl 6-oxohexanoate: Lacks the amino group in the hexanoate moiety.

Uniqueness

This compound is unique due to the presence of both hydroxyphenyl and amino-oxohexanoate groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Eigenschaften

CAS-Nummer

879871-73-5

Molekularformel

C12H15NO4

Molekulargewicht

237.25 g/mol

IUPAC-Name

(4-hydroxyphenyl) 6-amino-6-oxohexanoate

InChI

InChI=1S/C12H15NO4/c13-11(15)3-1-2-4-12(16)17-10-7-5-9(14)6-8-10/h5-8,14H,1-4H2,(H2,13,15)

InChI-Schlüssel

PIUNFXDBICHQGL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1O)OC(=O)CCCCC(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.